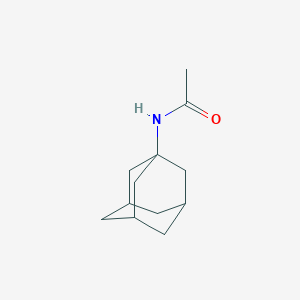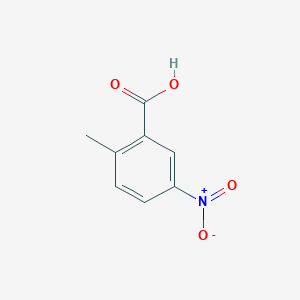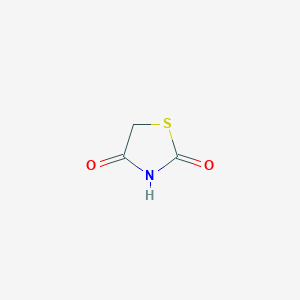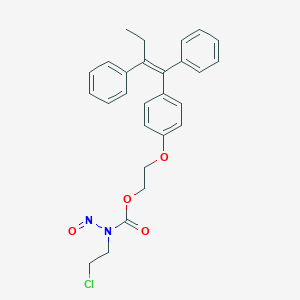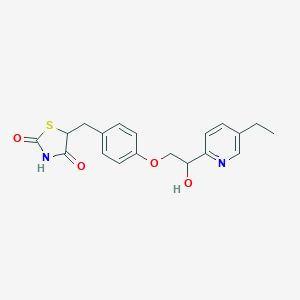![molecular formula C17H27NO5S B021396 Tert-butyl N-[5-(tosyloxy)pentyl]carbamate CAS No. 118811-34-0](/img/structure/B21396.png)
Tert-butyl N-[5-(tosyloxy)pentyl]carbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl N-[5-(tosyloxy)pentyl]carbamate and related compounds involves multiple steps including acylation, nucleophilic substitution, and reduction, achieving high total yields. For example, Zhao et al. (2017) describe a rapid synthetic method for a related compound, achieving an 81% yield through three steps (Zhao, Guo, Lan, & Xu, 2017). Similarly, preparation methods from aldehydes in methanol-water mixtures have been developed, showcasing the compound's versatility as a building block in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Molecular Structure Analysis
The molecular structure of tert-butyl N-[5-(tosyloxy)pentyl]carbamate derivatives has been elucidated through X-ray crystallography, demonstrating complex arrangements and interactions. For instance, Zheng et al. (2008) detailed the crystal structure of a similar compound, highlighting the dihedral angles between the pyridyl and phenyl rings and stabilizing intermolecular hydrogen bonds and C—H⋯π interactions (Zheng, Huang, Guo, Zhang, & Jin, 2008).
Chemical Reactions and Properties
Tert-butyl N-[5-(tosyloxy)pentyl]carbamate participates in a variety of chemical reactions, serving as a precursor for further chemical modifications. These include regioselective deprotection and acylation, as well as transformations into N-(Boc)-protected hydroxylamines, showcasing its role in complex organic syntheses (Pak & Hesse, 1998).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, of tert-butyl N-[5-(tosyloxy)pentyl]carbamate and its derivatives are crucial for understanding its behavior in various solvents and conditions. The crystallographic analysis provides insights into the molecule's arrangement and interactions in the solid state, influencing its reactivity and stability.
Chemical Properties Analysis
The chemical properties of tert-butyl N-[5-(tosyloxy)pentyl]carbamate, such as reactivity with different reagents, stability under various conditions, and conversion into other valuable chemical entities, are essential for its application in synthetic chemistry. Studies have shown its potential as a building block for the synthesis of ureidopeptides and carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its versatility (Sureshbabu, Narendra, & Kantharaju, 2008).
Applications De Recherche Scientifique
Regioselective Deprotection and Acylation : This compound is utilized in the synthesis of polyamides with independently removable amino-protecting groups. Selective deprotection and subsequent acylation are key steps in this process (Pak & Hesse, 1998).
Hydrogen and Halogen Bonding in Crystal Structures : It forms part of a family of compounds demonstrating hydrogen and halogen bonds in crystal structures, contributing to our understanding of molecular interactions (Baillargeon et al., 2017).
Enantioselective Synthesis of Carbocyclic Analogues : This compound is an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, with implications in nucleic acid chemistry (Ober et al., 2004).
Chemoselective Transformation of Amino Protecting Groups : Research demonstrates its role in the transformation of amino protecting groups, an important step in various synthetic processes (Sakaitani & Ohfune, 1990).
Enhancement of Catalyst Enantioselectivity : The tert-pentyl groups in such compounds are found to enhance the enantioselectivity of salen titanium complexes, crucial for asymmetrical cyanation of aldehydes (Liang & Bu, 2002).
Evaluation of tert-Butyl Isosteres : The tert-butyl group, commonly found in such compounds, has been evaluated for its impact on the physicochemical and pharmacokinetic properties of bioactive compounds (Westphal et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5S/c1-14-8-10-15(11-9-14)24(20,21)22-13-7-5-6-12-18-16(19)23-17(2,3)4/h8-11H,5-7,12-13H2,1-4H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAOOQXZPVIXTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCCNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40445552 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]pentyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl N-[5-(tosyloxy)pentyl]carbamate | |
CAS RN |
118811-34-0 | |
| Record name | 5-[(tert-Butoxycarbonyl)amino]pentyl 4-methylbenzene-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40445552 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



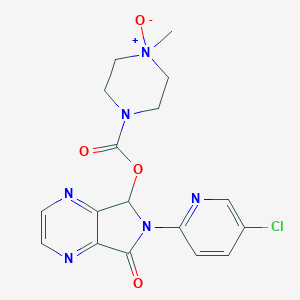
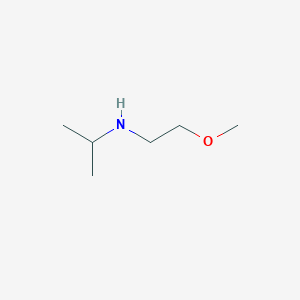
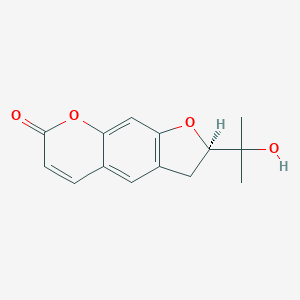
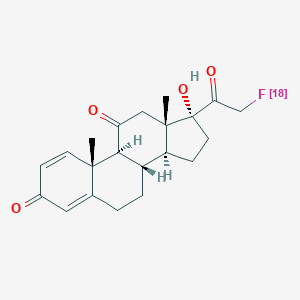
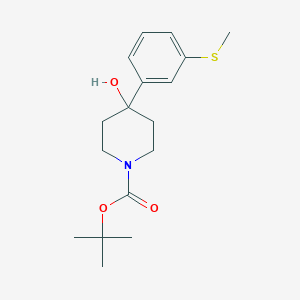
![4-[3-(Methylsulfonyl)phenyl]-1-propyl-1,2,3,6-tetrahydropyridine](/img/structure/B21335.png)
![4-[3-(Methylsulfanyl)phenyl]-1-propyl-1,2,3,6-tetrahydro-pyridine](/img/structure/B21336.png)
![2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B21338.png)
